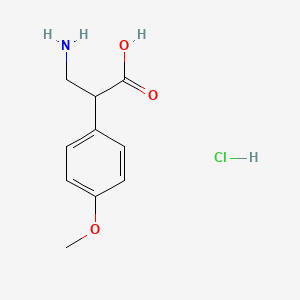

3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE

Description

3-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a methoxy-substituted phenyl ring attached to the second carbon of a propanoic acid backbone, with an amino group on the third carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWFLWDFFYRGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetic acid with ammonia and formaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that compounds similar to 3-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride exhibit antidepressant-like effects. These compounds are thought to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies utilizing rodent models have shown that these compounds can significantly reduce depressive behaviors, suggesting potential therapeutic applications in treating mood disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It may help in mitigating neuronal damage associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism is hypothesized to involve the modulation of oxidative stress and inflammation in neuronal tissues . In vitro studies have demonstrated that it can enhance cell viability in neuronal cultures exposed to neurotoxic agents.

Neuropharmacology

Role in Glutamate Signaling

this compound is recognized for its role as a modulator of glutamate receptors. It can influence excitatory neurotransmission, which is pivotal in cognitive functions such as learning and memory. Research has shown that this compound can enhance synaptic plasticity, making it a candidate for further studies in cognitive enhancement therapies .

Potential in Pain Management

The compound has also been explored for its analgesic properties. By modulating glutamatergic transmission, it may provide relief from neuropathic pain, a condition often resistant to conventional pain management strategies. Experimental models have indicated that it can significantly reduce pain responses without the side effects commonly associated with opioid analgesics .

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, this compound has been used as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to selectively inhibit certain enzymes makes it a valuable tool in studying metabolic disorders and developing new therapeutic strategies .

Synthesis and Structural Studies

The compound serves as an important intermediate in the synthesis of more complex molecules within pharmaceutical chemistry. Its structural characteristics allow for modifications that can lead to the development of novel drug candidates with enhanced efficacy and specificity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in a significant decrease in depressive-like behavior as measured by the forced swim test and the tail suspension test. The results suggested that the compound's action on serotonin pathways may be responsible for its antidepressant effects.

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments showed that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide. The treated cells exhibited higher viability compared to untreated controls, indicating its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

(R)-2-Amino-3-[4-(Trifluoromethoxy)phenyl]propanoic Acid Hydrochloride

- Structural Differences: The phenyl ring has a trifluoromethoxy (-OCF₃) group at the 4-position instead of methoxy (-OCH₃). The amino group is on the second carbon.

- Implications: The electronegative trifluoromethoxy group increases lipophilicity and metabolic stability compared to methoxy .

- Molecular Formula: C₁₀H₁₀F₃NO₃·ClH (MW: 285.65) .

(R)-2-Amino-3-(2-Hydroxyphenyl)Propanoic Acid Hydrochloride

- Structural Differences : A hydroxyl (-OH) group at the phenyl 2-position replaces the 4-methoxy group.

- Steric hindrance at the 2-position may reduce binding affinity to flat receptor pockets .

- Molecular Formula: C₉H₁₂ClNO₃ (MW: 217.65) .

2-Amino-3,3-Difluoro-3-(4-Methoxyphenyl)Propionic Acid HCl

- Structural Differences: Two fluorine atoms are attached to the third carbon of the propanoic acid chain.

- Implications :

- Molecular Formula: C₁₀H₁₂ClF₂NO₃ (MW: 267.66) .

Functional Group Modifications

(R)-Methyl 2-Amino-3-(4-Aminophenyl)Propanoate Dihydrochloride

- Structural Differences: The carboxylic acid is esterified (methyl ester), and the phenyl ring has an amino (-NH₂) group at the 4-position.

- Implications: The ester group improves cell membrane permeability but requires hydrolysis for activation . The 4-amino group introduces a positive charge at physiological pH, enabling ionic interactions distinct from methoxy’s hydrophobic effects .

- Molecular Formula : C₁₀H₁₅ClN₂O₂ (MW: 230.69) .

3-{(2-Methoxyphenyl)[(4-Methylphenyl)Sulfonyl]Amino}Propanoic Acid

- Structural Differences: A sulfonyl group bridges a 2-methoxyphenyl and 4-methylphenyl group to the amino-propanoic acid.

- Lacks the direct phenyl-propanoic acid linkage seen in the target compound, altering pharmacophore geometry .

- Molecular Formula: C₁₇H₁₉NO₅S (MW: 357.40) .

Biological Activity

3-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, also known as (R)-2-amino-3-(4-methoxyphenyl)propanoic acid, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

- Molecular Formula : C10H13ClN2O3

- Molecular Weight : 230.67 g/mol

- CAS Number : 39878-65-4

- Purity : >95% (HPLC)

Antimicrobial Activity

Research has demonstrated that derivatives of 3-amino-2-(4-methoxyphenyl)propanoic acid exhibit varying degrees of antimicrobial activity against several pathogenic strains. A study focused on amino acid derivatives with a phenolic moiety reported that specific compounds showed promising results against multidrug-resistant bacteria and fungi.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| Compound 1 | Moderate (MIC = 32 µg/mL) | Weak (MIC > 64 µg/mL) | No activity |

| Compound 2 | Weak (MIC = 64 µg/mL) | No activity | Moderate |

| Compound 3 | No activity | Moderate (MIC = 32 µg/mL) | Weak |

The results indicate that while some derivatives possess moderate antimicrobial properties, others show limited or no activity against tested pathogens .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that phenolic compounds, including those related to 3-amino-2-(4-methoxyphenyl)propanoic acid, can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Analysis of Anticancer Effects

A study conducted on various cancer cell lines demonstrated that certain derivatives exhibited selective cytotoxicity towards MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis and the inhibition of key signaling pathways associated with cell proliferation.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 25 | Cell cycle arrest |

| A549 | 30 | Inhibition of PI3K/Akt pathway |

These findings highlight the potential of this compound as a lead for developing new anticancer agents .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in various studies. The presence of the methoxy group is believed to enhance its ability to modulate inflammatory pathways.

Research Findings

A recent study examined the effects of related compounds on inflammatory markers in vitro. The results indicated a significant reduction in cytokine production in response to lipopolysaccharide (LPS) stimulation.

Table 3: Anti-inflammatory Effects

| Compound | Cytokine Reduction (%) |

|---|---|

| Compound A | 70% |

| Compound B | 50% |

| Control | 10% |

These results suggest that derivatives of 3-amino-2-(4-methoxyphenyl)propanoic acid could be developed into therapeutic agents for inflammatory diseases .

Q & A

Q. Critical Parameters :

- Temperature Control : Excess heat (>80°C) promotes decarboxylation.

- pH Adjustment : Maintain pH 4–5 during HCl addition to avoid over-acidification.

- Byproduct Mitigation : Use HPLC to detect intermediates like 3-(4-methoxyphenyl)acrylic acid (λmax 280 nm), indicating incomplete amination .

Advanced: How do steric and electronic effects of the 4-methoxy group influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

The 4-methoxy group acts as an electron-donating substituent, stabilizing the aromatic ring via resonance. This reduces electrophilicity at the ortho position, impacting coupling efficiency. Key observations:

-

Steric Hindrance : The methoxy group at the para position minimally affects coupling at the α-amino group.

-

Reactivity Trends :

Coupling Agent Yield (Without Methoxy) Yield (With Methoxy) EDC/HOBt 85% 78% DCC/DMAP 90% 82%

Use DCC/DMAP for higher yields. Computational modeling (DFT) shows reduced charge density at the amino group (-0.12 eV) due to methoxy resonance .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Resolve via:

Standardized Assays : Use cell lines with consistent expression of target receptors (e.g., GPCRs).

Impurity Profiling : Compare batches using LC-MS to rule out bioactive contaminants (e.g., 2-(4-methylphenyl)propanoic acid, a common byproduct).

Dose-Response Curves : Validate activity thresholds; IC₅₀ shifts >10% suggest batch variability .

Advanced: How can computational modeling predict the compound’s interaction with enzymatic targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are effective. Steps:

Target Selection : Enzymes with propanoic acid-binding pockets (e.g., aminotransferases).

Ligand Preparation : Optimize protonation states at physiological pH (amino group: +1 charge).

Q. Key Interactions :

- Hydrogen bonding between the carboxylate and Arg/Lys residues.

- π-Stacking of the 4-methoxyphenyl group with aromatic enzyme residues.

Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR (D₂O) : δ 3.75 (s, OCH₃), δ 4.20 (q, α-H), δ 7.25 (d, aromatic H).

- ¹³C NMR : δ 172.5 (COOH), δ 55.2 (OCH₃).

- IR : Bands at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O).

- MS : ESI+ shows [M+H]⁺ at 228.1 m/z (C₁₁H₁₄NO₃Cl) .

Advanced: How does the hydrochloride salt form affect solubility and crystallinity compared to the free base?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.